

SQ109: A Novel Antitubercular Drug Candidate with a Multi-Targeted Mechanism of Action

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Compound of Interest

Compound Name: *Rac 109*

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

SQ109 is a promising, orally bioavailable, small-molecule drug candidate in clinical development for the treatment of pulmonary tuberculosis (TB). As a second-generation ethylenediamine, it was identified through the screening of a large combinatorial library. SQ109 exhibits potent activity against both drug-susceptible and multidrug-resistant strains of *Mycobacterium tuberculosis* (Mtb), the causative agent of TB. Its novel mechanism of action, which primarily targets the essential mycolic acid transporter MmpL3, and its synergistic interactions with existing first- and second-line anti-TB drugs, position it as a critical component for future, potentially shorter and more effective, treatment regimens. This technical guide provides a comprehensive overview of the preclinical and clinical data on SQ109, detailed experimental protocols, and visualizations of its mechanism of action and experimental workflows.

Introduction

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) tuberculosis poses a significant global health threat, necessitating the development of new antitubercular agents with novel mechanisms of action.[1] SQ109, a 1,2-ethylenediamine, emerged from a high-throughput screen of over 63,000 compounds and has demonstrated considerable promise in preclinical and clinical studies.[2] It has a distinct pharmacological profile and a very low in vitro bacterial mutation rate for resistance, suggesting a durable efficacy.[2] This document serves

as a technical resource for the scientific community, summarizing the key data and methodologies related to the development and evaluation of SQ109.

Mechanism of Action

SQ109 employs a multi-targeted approach to inhibit the growth of *M. tuberculosis*.

2.1. Primary Target: MmpL3 Transporter

The principal mechanism of action of SQ109 is the inhibition of MmpL3 (Mycobacterial membrane protein Large 3), a crucial transmembrane transporter.^{[3][4]} MmpL3 is responsible for the transport of trehalose monomycolate (TMM), a precursor for mycolic acids, across the inner membrane of *Mtb*. Mycolic acids are essential components of the unique and protective mycobacterial cell wall.

By inhibiting MmpL3, SQ109 disrupts the mycolic acid biosynthesis pathway, leading to:

- Inhibition of trehalose dimycolate (TDM) production.
- Failure to attach mycolates to the cell wall arabinogalactan.
- Accumulation of the precursor, trehalose monomycolate (TMM).

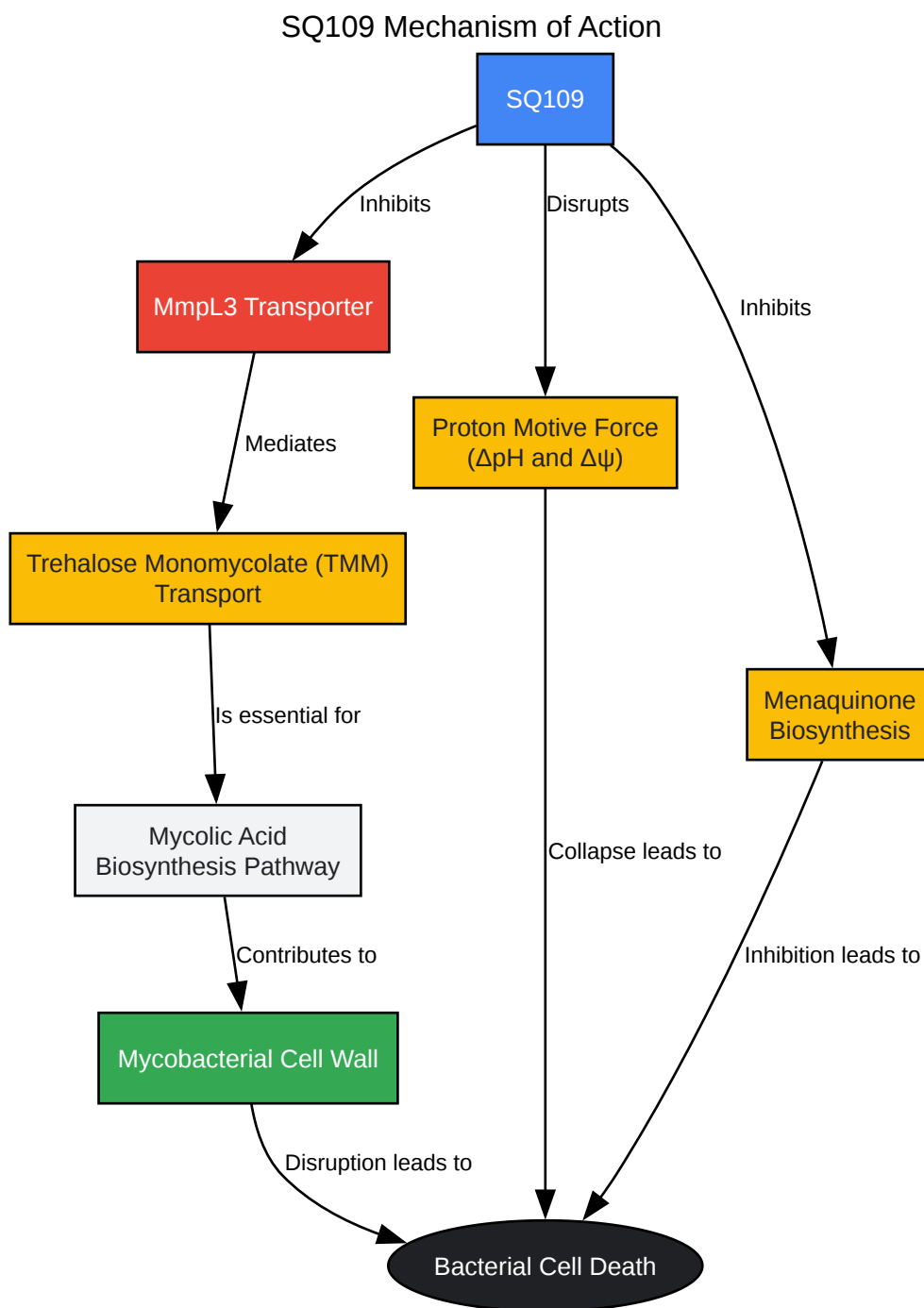
This disruption of cell wall assembly ultimately compromises the integrity of the bacterium, leading to cell death. It is noteworthy that SQ109's mechanism is distinct from that of ethambutol, another cell wall synthesis inhibitor, as SQ109 is active against ethambutol-resistant strains.

2.2. Secondary Mechanisms of Action

In addition to its primary target, SQ109 exhibits other inhibitory effects that contribute to its antitubercular activity:

- Disruption of the Proton Motive Force: SQ109 can act as an uncoupler, collapsing both the pH gradient (ΔpH) and the membrane potential ($\Delta\psi$) across the mycobacterial membrane.
- Inhibition of Menaquinone Biosynthesis: SQ109 has been shown to interfere with menaquinone biosynthesis, which is essential for cellular respiration.

These secondary mechanisms likely contribute to the bactericidal activity of SQ109 and the low frequency of resistance development.



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Mechanism of action of SQ109.

Preclinical Data

3.1. In Vitro Activity

SQ109 demonstrates potent in vitro activity against a wide range of *M. tuberculosis* strains.

Strain Type	<i>M. tuberculosis</i> Strain(s)	MIC Range (µg/mL)	Reference
Drug-Susceptible	H37Rv, Erdman	0.2 - 0.78	
Multidrug-Resistant (MDR)	Clinical Isolates	0.2 - 0.78	
Extensively Drug-Resistant (XDR)	Clinical Isolates	0.2 - 0.78	
Ethambutol-Resistant	ATCC 35837	0.7 - 1.56 (µM)	
Isoniazid-Resistant	ATCC 35822	0.7 - 1.56 (µM)	
Rifampicin-Resistant	ATCC 35838	0.7 - 1.56 (µM)	

3.2. In Vivo Efficacy in Mouse Models

Studies in chronic mouse models of TB have consistently shown the efficacy of SQ109, both as a monotherapy and in combination regimens.

Mouse Model	Treatment Regimen	Duration	Log10 CFU Reduction in Lungs (vs. Untreated Control)	Reference
Chronic (C57BL/6)	SQ109 (10 mg/kg)	28 days	Dose-dependent reduction	
Chronic (C57BL/6)	SQ109 (10 mg/kg) vs. Ethambutol (100 mg/kg)	6-8 weeks	SQ109 showed better activity than Ethambutol	
Chronic (C57BL/6)	INH (25 mg/kg) + RIF (20 mg/kg) + SQ109 (10 mg/kg)	4 weeks	Significantly better than INH+RIF+EMB	
Chronic (C57BL/6)	INH+RIF+PZA+S Q109 vs. INH+RIF+PZA+EMB	8 weeks	1.5 log10 lower CFU with SQ109 regimen	

3.3. Synergy with Other Antitubercular Drugs

In vitro checkerboard assays have demonstrated synergistic and additive interactions between SQ109 and several first- and second-line anti-TB drugs.

Drug Combination	Interaction	Σ FIC	Reference
SQ109 + Isoniazid (INH)	Synergistic	Not specified	
SQ109 + Rifampicin (RIF)	Synergistic	Not specified	
SQ109 + Ethambutol (EMB)	Additive	Not specified	
SQ109 + Streptomycin	Additive	Not specified	
SQ109 + Bedaquiline (TMC207)	Synergistic	Not specified	
SQ109 + Clofazimine (CFZ)	Synergistic	0.37	

Σ FIC (Fractional Inhibitory Concentration Index): ≤ 0.5 indicates synergy, >0.5 to <4 indicates additive/indifferent, and ≥ 4.0 indicates antagonism.

Clinical Trial Data

SQ109 has undergone Phase I and Phase II clinical trials, demonstrating a favorable safety and tolerability profile. A Phase 2b-3 study in Russia provided key efficacy data in patients with MDR-TB.

Trial Phase	Population	Key Findings	Reference
Phase I	Healthy Volunteers	Safe and well-tolerated at doses up to 300 mg.	
Phase 2a	Pulmonary TB Patients	No serious adverse events observed.	
Phase 2b-3 (Russia)	MDR-TB Patients	Sputum culture conversion rate at 6 months was significantly higher in the SQ109 group (80%) compared to the placebo group (61%).	

Experimental Protocols

5.1. Determination of Minimum Inhibitory Concentration (MIC)

The MIC of SQ109 is determined using a microbroth dilution assay.

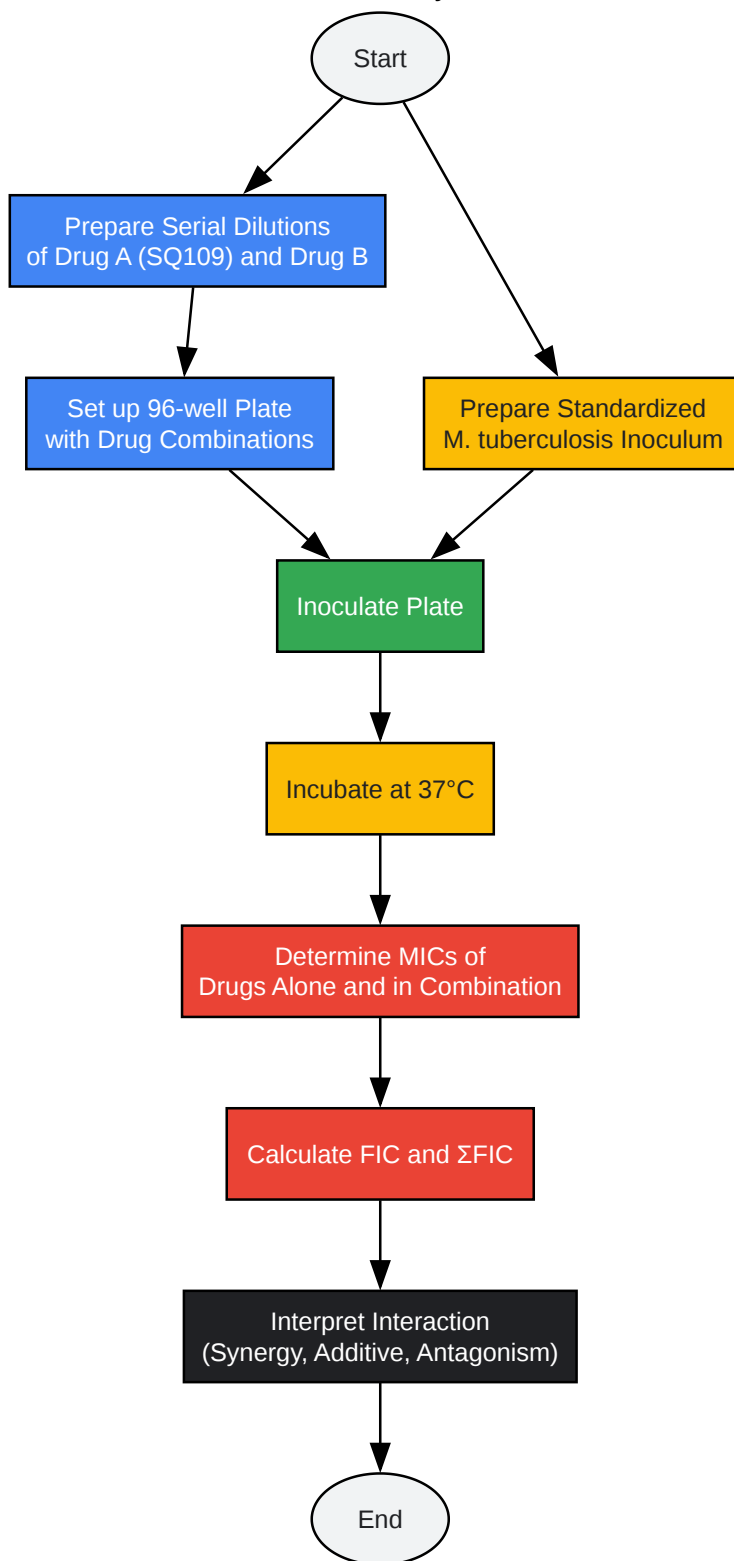
- **Preparation of Inoculum:** *M. tuberculosis* strains are grown in Middlebrook 7H9 broth supplemented with 10% ADC (albumin-dextrose-catalase) and 0.05% Tween 80 to mid-log phase. The culture is then diluted to a standardized concentration.
- **Drug Dilution:** SQ109 is serially diluted in a 96-well microtiter plate.
- **Inoculation:** The standardized bacterial suspension is added to each well containing the drug dilutions.
- **Incubation:** The plates are incubated at 37°C for 7-14 days.
- **Reading Results:** The MIC is defined as the lowest concentration of SQ109 that completely inhibits visible growth of *M. tuberculosis*.

5.2. Checkerboard Assay for Synergy

This assay is used to evaluate the in vitro interaction between SQ109 and other antitubercular drugs.

- **Plate Setup:** In a 96-well plate, SQ109 is serially diluted vertically, and the second drug (e.g., rifampicin) is serially diluted horizontally.
- **Inoculation:** A standardized inoculum of *M. tuberculosis* is added to all wells.
- **Incubation:** The plate is incubated at 37°C for 7-14 days.
- **Data Analysis:** The MIC of each drug alone and in combination is determined. The Fractional Inhibitory Concentration (FIC) for each drug is calculated as: $FIC = (\text{MIC of drug in combination}) / (\text{MIC of drug alone})$. The sum of the FICs (ΣFIC) determines the nature of the interaction.

Checkerboard Assay Workflow

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Workflow for the checkerboard synergy assay.

5.3. In Vivo Efficacy in a Chronic Mouse Model of Tuberculosis

- **Infection:** C57BL/6 mice are infected intravenously or via aerosol with a low dose of *M. tuberculosis* H37Rv (e.g., 10^4 CFU). The infection is allowed to establish for a period of 3-4 weeks to create a chronic infection state.
- **Treatment:** Mice are treated orally with SQ109 (e.g., 10 mg/kg), other drugs, or a vehicle control daily for a specified duration (e.g., 4-8 weeks).
- **Bacterial Load Determination:** At various time points, mice are euthanized, and their lungs and spleens are aseptically removed and homogenized.
- **CFU Enumeration:** Serial dilutions of the organ homogenates are plated on Middlebrook 7H10 or 7H11 agar plates. The plates are incubated at 37°C for 3-4 weeks, after which the colony-forming units (CFU) are counted.
- **Data Analysis:** The log₁₀ CFU per organ is calculated and compared between different treatment groups.

5.4. Macromolecular Incorporation Assay

This assay is used to determine the effect of SQ109 on the synthesis of major macromolecules in *M. tuberculosis*.

- **Bacterial Culture:** Mid-log phase cultures of *M. tuberculosis* are exposed to different concentrations of SQ109.
- **Radiolabeling:** Specific radiolabeled precursors are added to the cultures for a defined period (e.g., 1 hour). These precursors include:
 - [¹⁴C]-acetate for lipid synthesis.
 - [³H]-leucine for protein synthesis.
 - [³H]-N-acetyl-d-glucosamine for peptidoglycan synthesis.
 - [³H]-uracil for nucleic acid synthesis.

- **Harvesting and Lysis:** The bacterial cells are harvested, washed, and lysed.
- **Macromolecule Precipitation and Scintillation Counting:** The macromolecules are precipitated (e.g., using trichloroacetic acid), and the incorporated radioactivity is measured using a scintillation counter.
- **Analysis:** The level of incorporation of each precursor is compared between SQ109-treated and untreated cultures to determine the specific biosynthetic pathways inhibited by the drug.

5.5. Whole-Genome Sequencing of Resistant Mutants

- **Generation of Resistant Mutants:** Spontaneous mutants resistant to SQ109 or its analogs are selected by plating a large number of *M. tuberculosis* cells on agar containing the compound.
- **Genomic DNA Extraction:** High-quality genomic DNA is extracted from the resistant mutants and the parental wild-type strain.
- **Library Preparation and Sequencing:** DNA libraries are prepared and sequenced using a high-throughput sequencing platform (e.g., Illumina).
- **Bioinformatic Analysis:** The sequencing reads are aligned to the *M. tuberculosis* reference genome. Single nucleotide polymorphisms (SNPs) and insertions/deletions (indels) that are unique to the resistant mutants are identified.
- **Target Gene Identification:** The identified mutations are mapped to specific genes, with a focus on genes known to be involved in cell wall biosynthesis and drug transport, such as *mmpL3*.

Conclusion

SQ109 represents a significant advancement in the field of tuberculosis drug development. Its novel, multi-targeted mechanism of action, potent bactericidal activity against drug-resistant strains, and favorable synergistic interactions with existing drugs make it a highly valuable candidate for inclusion in future anti-TB regimens. The data presented in this technical guide underscore the potential of SQ109 to contribute to shorter, more effective, and better-tolerated treatments for tuberculosis, addressing a critical unmet medical need worldwide. Further

clinical development and investigation into its full potential in various combination therapies are warranted.

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